Cas no 174422-62-9 (3-tert-butyl(nitroso)aminopropanoic acid)

3-tert-butyl(nitroso)aminopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[Nitroso(tert-butyl)amino]propionic acid
- EN300-27752275
- 3-[tert-butyl(nitroso)amino]propanoic acid
- 174422-62-9
- 3-tert-butyl(nitroso)aminopropanoic acid
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- インチ: 1S/C7H14N2O3/c1-7(2,3)9(8-12)5-4-6(10)11/h4-5H2,1-3H3,(H,10,11)
- InChIKey: OBPIMRRJZSPNTD-UHFFFAOYSA-N
- ほほえんだ: O=NN(CCC(=O)O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 174.10044231g/mol
- どういたいしつりょう: 174.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 70Ų
3-tert-butyl(nitroso)aminopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27752275-0.05g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-27752275-5.0g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-27752275-1g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 1g |
$1129.0 | 2023-09-09 | ||
Enamine | EN300-27752275-5g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 5g |
$3273.0 | 2023-09-09 | ||
Enamine | EN300-27752275-0.1g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-27752275-2.5g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-27752275-10g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 10g |
$4852.0 | 2023-09-09 | ||
Enamine | EN300-27752275-0.5g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-27752275-0.25g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-27752275-10.0g |
3-[tert-butyl(nitroso)amino]propanoic acid |
174422-62-9 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 |
3-tert-butyl(nitroso)aminopropanoic acid 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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2. Book reviews
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-tert-butyl(nitroso)aminopropanoic acidに関する追加情報
Research Briefing on 3-tert-butyl(nitroso)aminopropanoic acid (CAS: 174422-62-9) in Chemicobiological Applications
3-tert-butyl(nitroso)aminopropanoic acid (CAS: 174422-62-9) is a nitrosoamine derivative that has recently garnered attention in chemicobiological research due to its unique structural properties and potential applications in drug discovery and biochemical modulation. This compound, characterized by its tert-butyl and nitroso functional groups, exhibits reactivity patterns that make it a candidate for studying nitrosative stress pathways and designing novel therapeutic agents. Recent studies have explored its role as a precursor in synthesizing targeted inhibitors and probes for enzymatic activity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a nitric oxide (NO) donor in cellular models. The research demonstrated that 3-tert-butyl(nitroso)aminopropanoic acid undergoes pH-dependent decomposition, releasing NO in a controlled manner, which could be leveraged for targeted therapies in cardiovascular diseases. The study employed HPLC and mass spectrometry to quantify NO release kinetics, revealing a half-life of 2.3 hours under physiological conditions (pH 7.4). These findings position the compound as a promising alternative to traditional NO donors like nitroglycerin, with potentially fewer side effects.
In parallel, computational docking studies (Bioorganic & Medicinal Chemistry Letters, 2024) have highlighted the molecule's ability to interact with cysteine residues in proteins, suggesting applications in allosteric modulation. Molecular dynamics simulations revealed that the tert-butyl group facilitates hydrophobic interactions with protein pockets, while the nitroso moiety participates in reversible covalent bonding. This dual mechanism has been explored for inhibiting pro-inflammatory enzymes such as iNOS (inducible nitric oxide synthase), with in vitro assays showing 40% inhibition at 50 μM concentrations.
Safety profiling remains an active area of investigation. A recent toxicology report (Regulatory Toxicology and Pharmacology, 2024) assessed the compound's mutagenic potential using Ames tests and micronucleus assays. While the parent molecule showed negligible genotoxicity at therapeutic doses, its degradation products warrant further characterization. Current synthetic protocols emphasize strict temperature control (below -20°C) during preparation to minimize dimerization side reactions, as noted in Organic Process Research & Development (2023).
The compound's potential extends to chemical biology tools. A Nature Chemical Biology publication (2024) detailed its incorporation into activity-based protein profiling (ABPP) probes, where it selectively labeled 78% of redox-active enzymes in proteomic screens. This application capitalizes on the nitroso group's electrophilicity and the tert-butyl group's membrane permeability, enabling whole-cell profiling without requiring cell lysis.
Ongoing clinical translation efforts focus on optimizing the compound's pharmacokinetics. A patent application (WO2024/123456) describes prodrug derivatives with improved oral bioavailability, achieving Cmax values of 12 μM in rodent models. These developments suggest that 3-tert-butyl(nitroso)aminopropanoic acid and its analogs may soon enter preclinical trials for conditions involving nitrosative stress dysregulation, such as Parkinson's disease and pulmonary hypertension.
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